molecular formula C19H23N3O2 B5738153 N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea

N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea

Cat. No.: B5738153
M. Wt: 325.4 g/mol
InChI Key: IJAMPUSKECGEIE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a diethylamino group attached to another phenyl ring, both connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea typically involves the reaction of 4-acetylaniline with 4-(diethylamino)aniline in the presence of a coupling agent such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:

4-acetylaniline+4-(diethylamino)anilinecoupling agentN-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea\text{4-acetylaniline} + \text{4-(diethylamino)aniline} \xrightarrow{\text{coupling agent}} \text{N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea} 4-acetylaniline+4-(diethylamino)anilinecoupling agent​N-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature regulation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and diethylamino groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-N’-phenylurea
  • N-(4-acetylphenyl)-N’-[4-(methylamino)phenyl]urea
  • N-(4-acetylphenyl)-N’-[4-(dimethylamino)phenyl]urea

Uniqueness

N-(4-acetylphenyl)-N’-[4-(diethylamino)phenyl]urea is unique due to the presence of the diethylamino group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[4-(diethylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-22(5-2)18-12-10-17(11-13-18)21-19(24)20-16-8-6-15(7-9-16)14(3)23/h6-13H,4-5H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAMPUSKECGEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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